REACTION_SMILES
|
[NH2:2][CH:3]([CH2:4][C:5](=[O:6])[O-:7])[C:8](=[O:9])[O-:10].[NH3:1].[NH4+:11].[NH4+:12]>>[CH:3](=[CH:4][C:5](=[O:6])[OH:7])[C:8](=[O:9])[OH:10].[NH3:1].[NH4+:2]
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Name
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NC(CC(=O)[O-])C(=O)[O-]
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
NC(CC(=O)[O-])C(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C=CC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
[NH4+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |